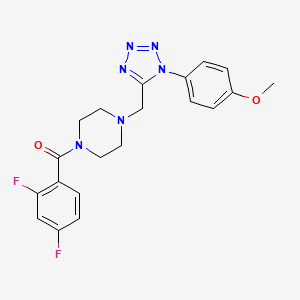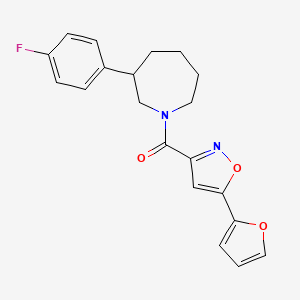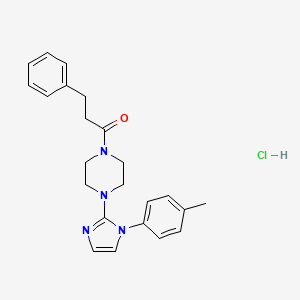
3-phenyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)propan-1-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-phenyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)propan-1-one hydrochloride is a useful research compound. Its molecular formula is C23H27ClN4O and its molecular weight is 410.95. The purity is usually 95%.
BenchChem offers high-quality 3-phenyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)propan-1-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-phenyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)propan-1-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Pharmacological Evaluation
- A study involved the synthesis of novel piperazine derivatives, including similar compounds, which were evaluated for their antidepressant and antianxiety activities. This highlights the potential of such compounds in neuropsychiatric drug development (Kumar et al., 2017).
Antimicrobial and Antifungal Applications
- Another research synthesized piperazine derivatives and tested them for antimicrobial activities. These compounds showed significant antibacterial and antifungal effects, suggesting their utility in developing new antimicrobial agents (Rajkumar et al., 2014).
Glycine Transporter Inhibitor Identification
- A study identified a structurally similar compound as a potent and orally available glycine transporter 1 inhibitor. This implies its potential application in neurological disorders where glycine transporter modulation is beneficial (Yamamoto et al., 2016).
Anticancer Activity
- Research on imidazole derivatives, including compounds structurally related to the queried compound, demonstrated potent anticancer properties on various human cancer cell lines. This suggests their potential role in cancer therapy (Al-Soud et al., 2021).
Antibacterial and Cytotoxic Activities
- A series of azole-containing piperazine derivatives, similar to the compound , were synthesized and showed moderate to significant antibacterial, antifungal, and cytotoxic activities in vitro, indicating their potential medical applications (Gan et al., 2010).
Inhibitors of Mycobacterium tuberculosis
- Research on 2-butyl-4-chloroimidazole based substituted piperazine-thiosemicarbazone hybrids, structurally related to the queried compound, found potent antitubercular agents with low toxicity profiles, highlighting their potential in tuberculosis treatment (Jallapally et al., 2014).
Synthesis and Characterization
- A study focusing on the synthesis of similar compounds, like 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride, provided insights into their chemical structures and potential pharmaceutical applications (Xiao-shan, 2011).
ACAT Inhibitor Identification
- A compound similar to the queried one was identified as an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase, suggesting its application in diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
properties
IUPAC Name |
1-[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]-3-phenylpropan-1-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O.ClH/c1-19-7-10-21(11-8-19)27-14-13-24-23(27)26-17-15-25(16-18-26)22(28)12-9-20-5-3-2-4-6-20;/h2-8,10-11,13-14H,9,12,15-18H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSDKVGKBIYYOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C2N3CCN(CC3)C(=O)CCC4=CC=CC=C4.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)propan-1-one hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-Dimethyl-6-{[1-(2-phenoxyethanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2413784.png)
![9-Imino-10-(4-phenyl-1,3-thiazol-2-yl)-7-sulfanyl-8-azaspiro[4.5]dec-6-ene-6-carbonitrile](/img/structure/B2413785.png)
![(2Z)-8-methoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2413786.png)

![4-[3-(Trifluoromethyl)-3H-diazirine-3-yl]benzenesulfonamide](/img/structure/B2413791.png)
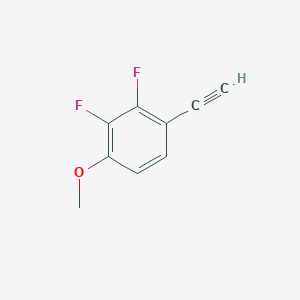
![6-(4-Methoxyphenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid](/img/structure/B2413795.png)
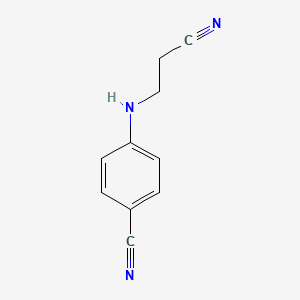
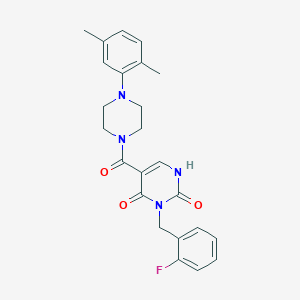
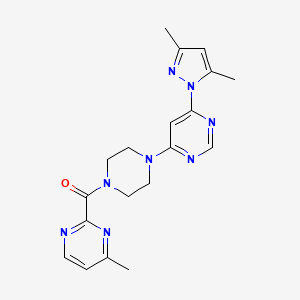
![4-[cyclohexyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B2413802.png)

